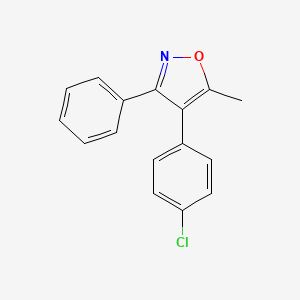![molecular formula C25H25N3O4S B12339147 5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 1076199-06-8](/img/structure/B12339147.png)
5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable dione with a thioamide under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group on the pyridine ring using benzyl chloride in the presence of a base.
Coupling Reactions: The final steps involve coupling the benzyloxy-protected pyridine with the thiazolidine-2,4-dione core using appropriate linkers and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the thiazolidine-2,4-dione core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinone derivatives, while reduction of the pyridine ring can produce dihydropyridine derivatives.
Applications De Recherche Scientifique
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting metabolic disorders or inflammatory diseases.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of thiazolidine-2,4-dione derivatives, including their effects on cellular pathways and enzyme activity.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in metabolic pathways, such as peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: The compound may modulate signaling pathways related to inflammation, glucose metabolism, and lipid homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar applications in diabetes management.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, including the benzyloxy group and the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.
Propriétés
Numéro CAS |
1076199-06-8 |
|---|---|
Formule moléculaire |
C25H25N3O4S |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-11-10-21(16-26-23)32-17-18-6-3-2-4-7-18)12-13-31-20-9-5-8-19(14-20)15-22-24(29)27-25(30)33-22/h2-11,14,16,22H,12-13,15,17H2,1H3,(H,27,29,30) |
Clé InChI |
NCNLSZDRWKTXEU-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC1=CC=CC(=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


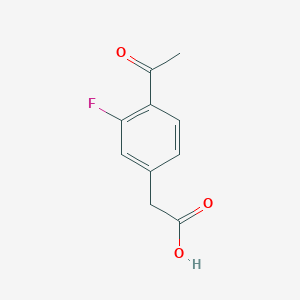



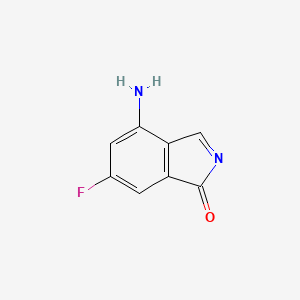
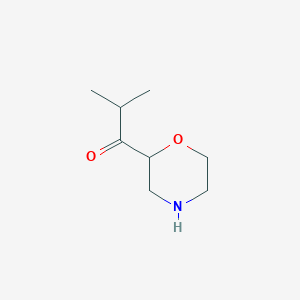
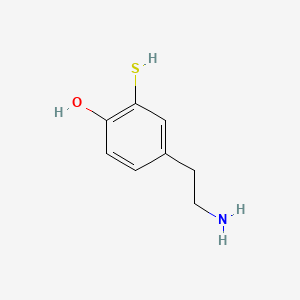

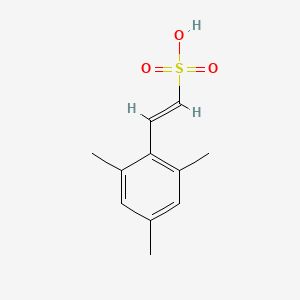
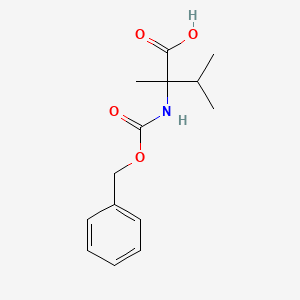
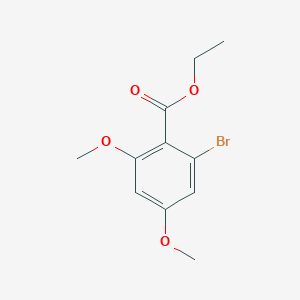
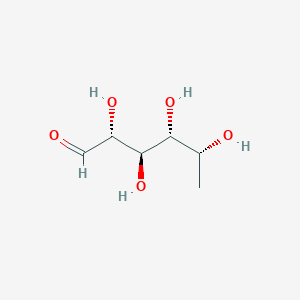
![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)
